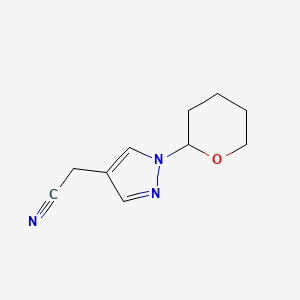![molecular formula C8H5F3N2S2 B13649418 4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)
4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C8H5F3N2S2. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The compound features a trifluoromethylthio group attached to a benzo[d]thiazol-2-amine scaffold, making it a unique and potentially valuable molecule in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine typically involves the incorporation of the trifluoromethylthio group into the benzo[d]thiazol-2-amine scaffold. One reported method involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions to afford the desired product in moderate to good yields . Another approach includes the use of trifluoromethylthiolation reagents to introduce the trifluoromethylthio group onto the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The thiazole ring can participate in various biochemical interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
6-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine: A closely related compound with similar chemical properties.
Benzo[d]thiazol-2-yl derivatives: These compounds share the benzo[d]thiazole scaffold and exhibit diverse biological activities.
Uniqueness
4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for various research applications .
Propiedades
Fórmula molecular |
C8H5F3N2S2 |
|---|---|
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
4-(trifluoromethylsulfanyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H5F3N2S2/c9-8(10,11)15-5-3-1-2-4-6(5)13-7(12)14-4/h1-3H,(H2,12,13) |
Clave InChI |
JNCORLVXQSKXMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)SC(F)(F)F)N=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13649338.png)










![(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B13649391.png)


